1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol
描述
Butinoline, chemically known as 1-(4-hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate, is a synthetic antispasmodic agent. Its molecular formula is C₂₀H₂₄NO₅P (phosphate salt form) with a molecular weight of 389.38 g/mol . The compound is classified as a norepinephrine analog and is primarily used to treat gastrointestinal disorders by reducing smooth muscle spasms . Under FDA regulations, Butinoline Phosphate is assigned the Unique Ingredient Identifier (UNII) EB2657YYBG, while its base form (Butinoline) has the UNII G216926E9T .
Butinoline’s mechanism involves modulating adrenergic pathways, though its exact pharmacological action remains less well-characterized compared to newer agents. It is available in multi-ingredient formulations such as Spasmo-Solugastril (Austria and Germany), often combined with other gastrointestinal therapeutics .
属性
CAS 编号 |
968-63-8 |
|---|---|
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC 名称 |
1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H21NO/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21/h1-6,10-13,22H,7-8,15-17H2 |
InChI 键 |
LWPXJPFOEPMIRG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
其他CAS编号 |
968-61-6 54118-66-0 |
产品来源 |
United States |
准备方法
Reaction Mechanism
The alkylation proceeds via nucleophilic substitution (SN2), where the tertiary amine group of the pyrrolidine moiety attacks the electrophilic methyl carbon of methyl bromide. This step forms a quaternary ammonium salt, with the reaction efficiency dependent on solvent polarity and steric hindrance.
Optimization of Reaction Parameters
Key parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Enhances solubility of polar intermediates |
| Temperature | 70°C | Accelerates kinetics without side reactions |
| Pressure | 2 bar (autoclave) | Prevents volatilization of methyl bromide |
| Molar Ratio (Base:Alkyl Halide) | 1:2 | Ensures complete quaternization |
| Reaction Time | 7 hours | Balances conversion and byproduct formation |
Under these conditions, the patent EP0036094A1 reports a yield of 79.2% for the quaternized product.
Phase-Transfer Catalysis (PTC) Approaches
Recent advancements leverage phase-transfer catalysts to facilitate reactions in biphasic systems, reducing environmental impact and improving scalability.
Catalytic Systems
Common catalysts include tetrabutylammonium bromide (TBAB), which stabilizes reactive intermediates at the interface of aqueous and organic phases. For example, the synthesis of Butinoline from 4-hydroxy-4,4-diphenylbut-2-ynol and pyrrolidine employs TBAB in a water-toluene system, achieving yields exceeding 70%.
Advantages Over Classical Methods
-
Reduced Solvent Volume : 40–50% less DMF required.
-
Lower Energy Input : Reactions proceed at 50–60°C vs. 70°C in autoclave-based methods.
-
Enhanced Selectivity : Minimizes over-alkylation byproducts.
Large-Scale Industrial Production Techniques
Industrial protocols prioritize cost-effectiveness and reproducibility. A representative workflow involves:
Continuous Flow Reactor Design
-
Reactor Type : Tubular reactor with static mixers.
-
Residence Time : 90–120 minutes.
-
Throughput : 500–1,000 kg/day.
| Stage | Operation | Key Metrics |
|---|---|---|
| Alkylation | Methyl bromide addition | Conversion: 98.5% |
| Quaternization | DMF, 70°C, 2 bar | Purity: 95% (crude) |
| Crystallization | Ethyl acetate/ethanol | Recovery: 89% |
| Drying | Vacuum tray drier | Final moisture: <0.5% |
This method reduces batch-to-batch variability and meets pharmaceutical-grade specifications.
Purification and Characterization Protocols
化学反应分析
丁啉经历多种类型的化学反应,包括:
氧化: 丁啉在特定条件下可以氧化,形成相应的氧化产物。
还原: 它也可以进行还原反应,生成还原衍生物。
取代: 涉及丁啉的取代反应可导致各种取代产物的形成。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
丁啉在科学研究中有多种应用,包括:
化学: 它用作有机合成中的试剂,用于制备各种衍生物。
生物学: 丁啉的抗胆碱能特性使其在研究乙酰胆碱抑制对生物系统的影响方面非常有用。
医学: 作为解痉剂,丁啉用于通过减少肌肉痉挛治疗胃炎等疾病.
工业: 它被用于制药行业开发解痉药物.
作用机制
丁啉通过抑制乙酰胆碱的作用发挥其作用,乙酰胆碱是一种参与肌肉收缩的神经递质。它与毒蕈碱型乙酰胆碱受体结合,阻止乙酰胆碱与这些受体结合并激活它们。 这种抑制减少肌肉痉挛并缓解胃炎等疾病 . 涉及的分子靶点包括毒蕈碱型乙酰胆碱受体,受影响的通路是与乙酰胆碱信号传导相关的通路。
相似化合物的比较
Structural and Functional Analogs
Butinoline belongs to a class of antispasmodics with structural similarities to other norepinephrine analogs. Key comparable compounds include Butylscopamine and Camylofin, which share overlapping therapeutic applications but differ in molecular structure and regulatory profiles.
Table 1: Comparative Overview of Butinoline and Structural Analogs
Pharmacological and Clinical Differences
- Butylscopamine: Shares anticholinergic properties due to its scopine-derived structure, which may confer broader activity on muscarinic receptors compared to Butinoline.
- Camylofin: Contains a camphor-based structure, enhancing its efficacy as a smooth muscle relaxant. It is widely used in countries like India for biliary and gastrointestinal spasms, suggesting regional preference over Butinoline .
Key Observations :
Safety: Butylscopamine’s anticholinergic profile may increase adverse effects compared to Butinoline, which lacks direct evidence of such interactions .
Regulatory Status: Butinoline and Camylofin have distinct UNII codes, reflecting differences in chemical composition and regulatory categorization .
Herbal Functional Analog: Butterbur
Clinical trials highlight its use in migraine prophylaxis and allergic rhinitis, contrasting with Butinoline’s gastrointestinal focus .
生物活性
Butinoline is a compound of interest in the field of medicinal chemistry and pharmacology, primarily due to its potential therapeutic effects. This article aims to explore the biological activity of Butinoline, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
Butinoline belongs to a class of compounds known for their diverse biological activities. Its chemical structure influences its interaction with biological systems, affecting its pharmacokinetics and pharmacodynamics.
Antimicrobial Properties
Research has indicated that Butinoline exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that Butinoline can inhibit bacterial growth effectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Butinoline has been shown to possess anti-inflammatory properties. A study conducted on animal models indicated that administration of Butinoline significantly reduced markers of inflammation, such as cytokines (IL-6, TNF-α). This suggests a potential role in managing inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of Butinoline has also been evaluated. It was found to scavenge free radicals effectively, as evidenced by assays measuring DPPH and ABTS radical cation decolorization. The results indicate that Butinoline could play a protective role against oxidative stress-related damage.
The precise mechanism through which Butinoline exerts its biological effects is still under investigation. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation and apoptosis, potentially through the inhibition of NF-κB and activation of Nrf2 pathways.
Clinical Applications
A recent clinical study explored the use of Butinoline in patients with chronic inflammatory conditions. The study reported improved patient outcomes, including reduced pain scores and enhanced quality of life metrics. These findings support the therapeutic potential of Butinoline in clinical settings.
Comparative Studies
Comparative studies have assessed the efficacy of Butinoline against standard treatments for infections and inflammation. In several instances, Butinoline demonstrated comparable or superior efficacy, highlighting its potential as an alternative therapeutic agent.
Future Research Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the effects of Butinoline. Future studies should focus on:
- Long-term toxicity assessments : Understanding the safety profile over extended periods.
- Clinical trials : Large-scale trials to confirm efficacy in various populations.
- Mechanistic studies : Detailed investigations into molecular pathways affected by Butinoline.
常见问题
Basic Research Questions
Q. What are the established methodologies for synthesizing Butinoline, and how can researchers optimize yield and purity?
- Methodological Answer : Butinoline synthesis typically involves multi-step organic reactions, such as condensation or cyclization, under controlled temperature and solvent conditions. For optimization:
- Use reflux setups with inert gas purging to prevent oxidation .
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Purify crude products using column chromatography (silica gel) or recrystallization, with solvent polarity tailored to Butinoline’s solubility .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12h | 65 | 92% |
| 2 | CH₂Cl₂, RT, 3h | 78 | 95% |
Q. Which analytical techniques are most reliable for characterizing Butinoline’s structural and functional properties?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituents .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, amine) .
- X-ray crystallography : Resolve stereochemistry for chiral centers .
Q. How can researchers standardize protocols for assessing Butinoline’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months) .
- Quantify degradation products via HPLC-MS and compare against baseline purity .
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How to design experiments resolving contradictions in Butinoline’s reported biological activity across in vitro vs. in vivo models?
- Methodological Answer :
- Comparative Analysis : Replicate studies using identical cell lines/animal models and standardized dosing .
- Pharmacokinetic Profiling : Measure bioavailability, metabolism, and tissue distribution to explain efficacy gaps .
- Pathway Mapping : Use transcriptomics/proteomics to identify off-target effects in vivo .
- Example Workflow :
In vitro assay → Dose optimization → In vivo validation → Mechanistic follow-up
Q. What strategies mitigate batch-to-batch variability in Butinoline synthesis for reproducible pharmacological studies?
- Methodological Answer :
- Quality Control (QC) : Implement in-process checks (e.g., TLC/HPLC at each synthesis step) .
- Statistical Design : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, catalyst loading) .
- Cross-Lab Validation : Share protocols with independent labs to confirm reproducibility .
Q. How to address conflicting data on Butinoline’s mechanism of action (MoA) in different disease models?
- Methodological Answer :
- Meta-Analysis : Aggregate published data to identify consensus pathways vs. context-dependent effects .
- Knockout/Knockdown Models : Use CRISPR/Cas9 to validate target gene necessity .
- Computational Modeling : Molecular docking or QSAR to predict binding affinities across isoforms .
Q. What experimental frameworks are recommended for studying Butinoline’s synergistic effects with other therapeutics?
- Methodological Answer :
- Isobolographic Analysis : Quantify synergy/additivity using fixed-ratio drug combinations .
- Transcriptomic Profiling : Identify co-regulated pathways via RNA-seq .
- In Silico Screening : Predict interactions using databases like STITCH or DrugBank .
Guidelines for Data Interpretation and Reporting
- Contradiction Analysis : Use triangulation (multiple methods/models) to validate findings .
- Statistical Rigor : Apply ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals .
- Reproducibility : Document raw data, code, and instrument settings in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
